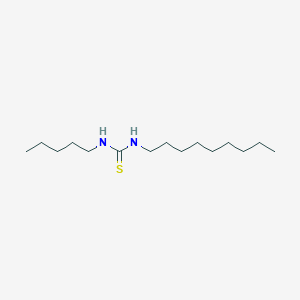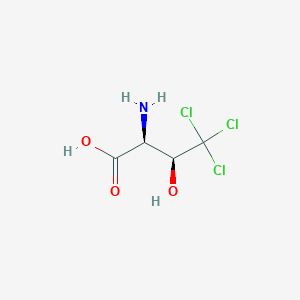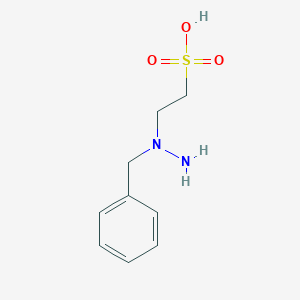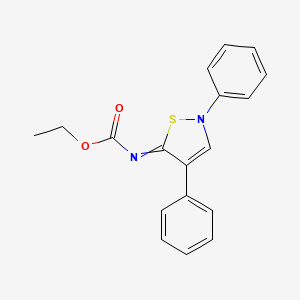![molecular formula C19H17NO2 B14525829 2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione CAS No. 62676-24-8](/img/structure/B14525829.png)
2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione is a synthetic organic compound derived from naphthalene. It features a naphthoquinone core with an ethyl(phenyl)amino group attached to the 2-position. This compound is part of the broader class of 1,4-naphthoquinones, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione typically involves a Mannich reaction. This reaction combines lawsone (2-hydroxy-1,4-naphthoquinone), an amine (such as ethyl(phenyl)amine), and formaldehyde under acidic conditions . The reaction mixture is usually stirred at room temperature and then warmed on a steam bath to complete the reaction .
Industrial Production Methods
the Mannich reaction is a scalable process, and similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Forms various oxidized naphthoquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Leads to substituted naphthoquinone compounds with different functional groups.
Scientific Research Applications
2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . The compound may also interact with specific enzymes and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural derivative with similar biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Another natural derivative with antimicrobial and anticancer properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its diverse biological activities.
Uniqueness
2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione is unique due to the presence of the ethyl(phenyl)amino group, which can enhance its biological activity and specificity compared to other naphthoquinone derivatives .
Properties
CAS No. |
62676-24-8 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(N-ethylanilino)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H17NO2/c1-2-20(15-8-4-3-5-9-15)13-14-12-18(21)16-10-6-7-11-17(16)19(14)22/h3-12H,2,13H2,1H3 |
InChI Key |
NKNBASUJDGOKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole, 2-[(trifluoromethyl)thio]-](/img/structure/B14525749.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
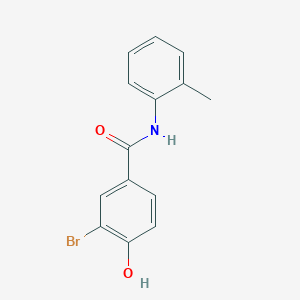
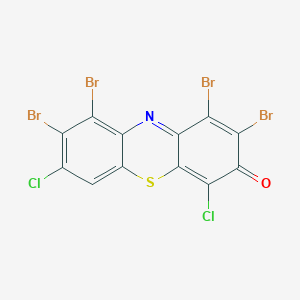
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
![2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14525806.png)
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline](/img/structure/B14525814.png)
